2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

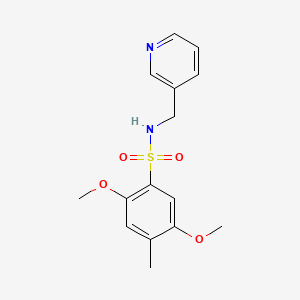

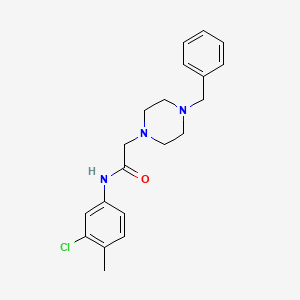

The compound is a quinazolinone derivative with a 1,2,4-oxadiazole ring and a bromophenyl group attached. Quinazolinones are a class of compounds that have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .

Molecular Structure Analysis

The molecular structure of this compound would likely show the quinazolinone core with the 1,2,4-oxadiazole ring and bromophenyl group attached at specific positions. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the bromine atom on the phenyl ring could potentially be replaced with other groups through nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the 1,2,4-oxadiazole ring could influence properties such as polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Antiviral and Cytotoxic Activities

Quinazolinone derivatives have been synthesized and evaluated for their antiviral activity against viruses such as HIV, HSV, and vaccinia viruses. Specifically, some derivatives exhibited notable antiviral activity against Herpes simplex and vaccinia viruses, highlighting their potential as antiviral agents (Selvam et al., 2010).

Antimicrobial and Anticonvulsant Activities

Another study focused on the synthesis of novel quinazolinone derivatives to evaluate their antimicrobial and anticonvulsant activities. The compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives showed potent anticonvulsant activity, underscoring their therapeutic potential in managing bacterial infections and seizure disorders (Rajasekaran et al., 2013).

Antituberculosis and Cytotoxicity Studies

Research into 3-heteroarylthioquinoline derivatives has revealed their efficacy against Mycobacterium tuberculosis, with certain compounds emerging as particularly potent. These findings indicate the promise of quinazolinone derivatives in treating tuberculosis, offering a foundation for further development in antituberculosis therapy (Chitra et al., 2011).

Antimicrobial, Antioxidant, and Antihypertensive Activities

The synthesis of quinazolinone derivatives appended with oxadiazole and triazole rings has been explored for their antimicrobial, antioxidant, and antihypertensive properties. Some compounds exhibited significant in vitro activities, suggesting their potential in developing treatments for bacterial infections, oxidative stress, and hypertension (Naik et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O2S/c1-2-3-11-26-20(27)16-9-4-5-10-17(16)23-21(26)29-13-18-24-19(25-28-18)14-7-6-8-15(22)12-14/h4-10,12H,2-3,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJYOBBRZRPVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2895506.png)

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2895509.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2895510.png)

![5-(3-chlorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B2895511.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895515.png)

![N1-(2-chlorobenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2895521.png)

![3-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2895522.png)

![3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2895523.png)

![(Z)-2-cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]-N-naphthalen-1-ylprop-2-enamide](/img/structure/B2895525.png)